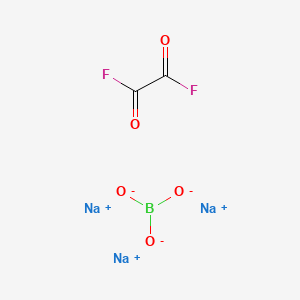

Sodium difluorooxalate borate

Description

Contextual Significance of NaDFOB in Next-Generation Alkali-Ion Battery Technologies

The drive for energy storage solutions beyond lithium-ion batteries has intensified due to the relative abundance and low cost of sodium. google.comgoogle.com In this context, NaDFOB has become a key material in advancing sodium-ion battery (SIB) technology. Its significance lies in its multifaceted ability to address several critical challenges that hinder the performance and lifespan of SIBs. When used as an electrolyte component, NaDFOB contributes to superior ionic conductivity, thermal stability, and a wide electrochemical stability window, exceeding 5.5V vs. Na⁺/Na in some carbonate electrolytes. beyond-battery.comsigmaaldrich.comsigmaaldrich.com

A crucial function of NaDFOB is its ability to facilitate the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. sigmaaldrich.comxmu.edu.cntcichemicals.com This protective layer is vital for preventing electrolyte decomposition and minimizing detrimental reactions between the electrode and the electrolyte, which in turn suppresses dendrite growth and extends the cycle life of the battery. researchgate.netxmu.edu.cn The anion [DFOB]⁻ is understood to decompose preferentially, creating a robust, inorganic-rich SEI containing borate (B1201080) and fluoride (B91410) species. researchgate.netuq.edu.au Furthermore, NaDFOB has been shown to inhibit the corrosion of aluminum current collectors, a common issue with other salts like NaFSI (sodium bis(fluorosulfonyl)imide), thereby preserving the structural integrity of the cell. azom.comacs.org These combined properties make NaDFOB a highly promising candidate for developing high-performance, long-lasting, and safer sodium-ion batteries. rsc.orgsemanticscholar.org

Evolution of Borate-Based Electrolyte Salts in Energy Storage Systems

The exploration of borate-based salts in battery electrolytes is not new, with compounds like lithium bis(oxalato)borate (LiBOB) being researched for lithium-ion batteries. The success of these lithium salts paved the way for the development of their sodium analogues for SIBs. An early example is sodium bis(oxalato)borate (NaBOB), which was considered for its potential thermal stability. tcichemicals.com However, NaBOB's practical application was severely limited by its poor solubility in the carbonate solvents typically used in SIBs. researchgate.net

The development of NaDFOB represents a significant evolution from these first-generation borate salts. tcichemicals.com By substituting one of the oxalate (B1200264) ligands with two fluorine atoms, NaDFOB achieves much higher solubility in carbonate solvents (>1.0 M), allowing it to be used as a primary salt to create electrolytes with high ionic conductivity. sigmaaldrich.com This structural modification not only solves the solubility issue but also enhances electrochemical stability. semanticscholar.org NaDFOB combines the film-forming advantages of oxalate-based salts with the improved stability and conductivity offered by fluorination, representing a more advanced and versatile electrolyte component compared to its predecessors. rsc.orgresearchgate.net This evolution highlights a targeted molecular engineering approach to overcome the limitations of earlier compounds and design salts with properties tailored for high-performance sodium-ion systems.

Current Research Trajectories and Academic Focus on NaDFOB

Current research on NaDFOB is dynamic and follows several key trajectories aimed at fully harnessing its potential in energy storage. A primary area of focus is its application as an electrolyte additive. sigmaaldrich.com Studies are investigating the optimal concentration of NaDFOB to maximize performance enhancements, with findings suggesting that even small amounts (e.g., 2 wt.%) can significantly improve the cycling stability of SIBs. researchgate.netxmu.edu.cn For instance, adding just 1-2 wt.% NaDFOB to a baseline electrolyte enabled a sodium metal battery to achieve stable cycling for up to 600 cycles with 96% capacity retention, a dramatic improvement from the 75 cycles seen without the additive. researchgate.net

Another major research direction is the use of NaDFOB in dual-salt electrolyte formulations, often in combination with salts like NaFSI. azom.comacs.org This approach aims to create synergistic effects where NaDFOB passivates the aluminum current collector and improves the cathode interphase, while NaFSI provides high ionic conductivity. acs.orgresearchgate.net Research has shown that a dual-salt electrolyte of 0.5 m NaFSI + 0.5 m NaDFOB delivered a stable capacity of 95 mAh g⁻¹ with over 90% retention after 100 cycles in a high-voltage system. azom.com

Furthermore, a significant portion of academic work is dedicated to understanding the fundamental mechanisms behind NaDFOB's effectiveness, particularly the composition and evolution of the SEI and cathode-electrolyte interphase (CEI). researchgate.netrsc.org Advanced characterization techniques are employed to analyze how the [DFOB]⁻ anion decomposes and contributes to the formation of a thin, uniform, and stable interphase rich in borates and NaF. researchgate.netrsc.org This fundamental understanding is critical for rationally designing next-generation electrolytes and advancing the development of high-performance, long-life sodium-ion batteries. researchgate.netacs.org

Detailed Research Findings

Interactive Data Table: Performance of Na-ion Cells with NaDFOB

Interactive Data Table: Physicochemical Properties of NaDFOB-based Electrolytes

Properties

Molecular Formula |

C2BF2Na3O5 |

|---|---|

Molecular Weight |

221.80 g/mol |

IUPAC Name |

trisodium;oxalyl difluoride;borate |

InChI |

InChI=1S/C2F2O2.BO3.3Na/c3-1(5)2(4)6;2-1(3)4;;;/q;-3;3*+1 |

InChI Key |

JJFDUEREVQNQCH-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].C(=O)(C(=O)F)F.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Difluorooxalate Borate

Aqueous-Phase Synthesis Routes

Aqueous-phase synthesis offers a more environmentally benign and potentially safer route for the production of sodium difluorooxalate borate (B1201080) by avoiding volatile and often toxic organic solvents. A prominent method involves the reaction of boric acid, sodium hydrogen fluoride (B91410), and oxalic acid in an aqueous medium. google.com

Stoichiometric Ratio Optimization and Reaction Parameter Control

The efficiency and yield of the aqueous synthesis are highly dependent on the precise control of stoichiometric ratios and reaction parameters. A molar ratio of approximately 1:1:1 for sodium hydrogen fluoride, oxalic acid, and boric acid has been found to maximize the yield. The reaction is typically conducted at an elevated temperature, with a range of 75–85°C being optimal for reaction kinetics while minimizing the formation of side products. The concentration of the boric acid solution is also a key parameter, with concentrations between 0.5 to 0.8 mol/L being favorable for the reaction. google.com The reaction time is generally in the range of 3 to 5 hours to ensure complete conversion. google.com

| Parameter | Optimized Value/Range | Reference |

| Molar Ratio (NaHF₂:H₂C₂O₄:H₃BO₃) | 1:1:1 | |

| Reaction Temperature | 75–85°C | |

| Boric Acid Concentration | 0.5–0.8 mol/L | google.com |

| Reaction Time | 3–5 hours | google.com |

Crude Product Isolation and Organic Solvent-Based Purification Techniques

Following the reaction in the aqueous phase, the crude sodium difluorooxalate borate is isolated by removing the water, a process often carried out under reduced pressure at temperatures between 80 to 90°C. google.com This yields a solid crude product which is then subjected to purification. A common and effective purification technique involves heating and stirring the crude product in an organic solvent, such as acetonitrile (B52724). google.com This step helps to remove any remaining trace amounts of water and other impurities. The purified this compound is then obtained by solid-liquid separation, typically filtration, followed by collection of the solid product. google.com

Organic Solvent-Assisted Synthesis Approaches

Organic solvent-assisted synthesis routes provide an alternative for producing this compound, often favored for achieving high purity and specific crystalline forms. These methods typically operate under anhydrous conditions to prevent hydrolysis of the reactants and products.

Reagent Selection and Reaction Conditions in Non-Aqueous Media

One notable organic solvent-assisted method involves the reaction of sodium tetrafluoroborate (B81430) (NaBF₄) and anhydrous oxalic acid (H₂C₂O₄) in acetonitrile (ACN). rsc.org This one-step reaction is facilitated by the use of a reaction aid, such as aluminum trichloride (B1173362) (AlCl₃). rsc.org Another approach utilizes the reaction of sodium oxalate (B1200264) with boron trifluoride diethyl etherate in acetonitrile. researchgate.net The reaction temperature for these types of syntheses is generally maintained between 50–80°C under an inert atmosphere to prevent moisture contamination.

| Reactants | Solvent | Reaction Aid | Temperature | Reference |

| Sodium tetrafluoroborate, Anhydrous oxalic acid | Acetonitrile | Aluminum trichloride | Not Specified | rsc.org |

| Sodium oxalate, Boron trifluoride diethyl etherate | Acetonitrile | Not Applicable | Not Specified | researchgate.net |

| Sodium tetrafluoroborate, Oxalic acid | Fluorinated solvent (e.g., acetonitrile) | Not Applicable | 50–80°C |

Post-Synthesis Purification and Crystallization Strategies

After the reaction in a non-aqueous medium is complete, the purification of this compound often involves recrystallization from a suitable solvent or solvent mixture. For instance, solvent mixtures like dimethyl carbonate/sulfolane have been used to effectively remove byproducts such as sodium fluoride (NaF) or any unreacted oxalate. The purification process may also involve extraction and separation using organic solvents like acetone, methylcarbonate, diethyl carbonate, methyl ethyl carbonate, acetonitrile, dioxolane, or ethyl acetate. google.com The final step is typically vacuum drying at elevated temperatures (60-250°C) to obtain the high-purity, battery-grade product. google.comgoogle.com

Advancements in Synthesis for Scalability and Safety

Recent advancements in the synthesis of this compound have focused on improving scalability and enhancing safety. The aqueous-phase synthesis using sodium hydrogen fluoride, boric acid, and oxalic acid is considered a safer alternative as it avoids the use of highly corrosive and toxic hydrofluoric acid. google.com This "one-pot" method is also advantageous for its simplicity and high conversion rate, which are desirable for large-scale production. google.com Furthermore, the development of facile and scalable synthesis methods, such as the one-step reaction in acetonitrile, is paving the way for the cost-effective and large-scale manufacturing of this compound for applications in next-generation energy storage solutions. researchgate.net

Development of One-Pot Synthesis Pathways

One-pot synthesis offers a streamlined and efficient approach to producing NaDFOB by minimizing intermediate separation and purification steps, which can lead to higher yields and reduced waste. A notable one-pot method involves the reaction of boric acid, sodium hydrogen fluoride, and oxalic acid in an aqueous solution. google.com This process avoids the use of highly volatile and corrosive hydrofluoric acid. google.com

The general reaction can be represented as:

NaHF₂ + H₃BO₃ + H₂C₂O₄ → NaBF₂C₂O₄ + 3H₂O google.com

In a typical procedure, boric acid is dissolved in deionized water and heated. Subsequently, oxalic acid and sodium hydrogen fluoride are added to the solution. google.com The reaction mixture is stirred for several hours until the solution becomes clear, indicating the completion of the reaction. google.com The water is then removed to obtain the crude product, which is further purified by washing with acetonitrile to yield high-purity NaDFOB. google.com This method is advantageous due to its simplicity, high conversion rate, and the production of fewer byproducts. google.com

| Parameter | Condition |

| Reactants | Boric acid, Sodium hydrogen fluoride, Oxalic acid |

| Solvent | Deionized water |

| Reaction Temperature | 80-85°C |

| Purification | Acetonitrile wash |

Hybrid Sodium Salt Syntheses Utilizing Reaction Aids (e.g., AlCl₃-assisted, NaBF₄-assisted)

To enhance the performance of NaDFOB as an electrolyte salt, hybrid synthesis approaches have been developed. These methods often employ reaction aids to facilitate the formation of a hybrid salt with improved properties. One such approach involves a one-step reaction to synthesize a NaDFOB-based and NaBF₄-assisted hybrid sodium salt (H-NaODFB). rsc.org

This synthesis utilizes aluminum trichloride (AlCl₃) as a crucial reaction aid, with sodium tetrafluoroborate (NaBF₄) and anhydrous oxalic acid (H₂C₂O₄) serving as the primary reactants in an organic solvent. rsc.org The resulting hybrid salt has demonstrated superior initial capacity, enhanced cycling stability, and better kinetic performance in sodium-ion batteries compared to commercially available high-purity NaDFOB. rsc.org The use of AlCl₃ as a reaction aid is a key innovation in this process, enabling the one-step synthesis of the hybrid salt. rsc.org

| Component | Role |

| Sodium tetrafluoroborate (NaBF₄) | Primary Reactant |

| Anhydrous oxalic acid (H₂C₂O₄) | Primary Reactant |

| Aluminum trichloride (AlCl₃) | Reaction Aid |

| Acetonitrile (ACN) | Solvent |

Mitigation of Volatile, Toxic, and Corrosive Reagents in Synthesis

A significant challenge in the synthesis of fluorinated compounds like NaDFOB is the handling of hazardous reagents, particularly hydrofluoric acid (HF). HF is highly volatile, toxic, and extremely corrosive, necessitating specialized equipment and stringent safety protocols. google.com To address these concerns, alternative synthesis routes that avoid the use of HF have been developed.

Another method for synthesizing NaDFOB involves reacting sodium oxalate (Na₂C₂O₄) with boron trifluoride diethyl etherate (BF₃·ether) in acetonitrile. rsc.org While this method avoids the use of HF, BF₃·ether is also a corrosive and moisture-sensitive reagent that requires careful handling. However, it presents an alternative pathway that can be controlled under anhydrous conditions. rsc.org

The development of these alternative synthetic routes underscores the ongoing efforts to make the production of NaDFOB safer and more environmentally friendly, which is essential for its large-scale application in sodium-ion batteries. google.comresearchgate.netnih.gov

Structural Elucidation and Advanced Characterization of Nadfob

Crystallographic Analysis and Lattice Parameter Determination

Crystallographic studies are essential for determining the three-dimensional arrangement of atoms within the solid state of NaDFOB. These analyses provide foundational data on the material's crystal system, unit cell dimensions, and atomic organization.

Powder X-ray Diffraction (XRD) is a primary technique used to analyze the crystalline structure of NaDFOB. The analysis of the diffraction pattern through the Rietveld method, a least-squares refinement technique, allows for the precise determination of the material's structural parameters. wikipedia.orgjim.org.cn The XRD pattern of NaDFOB was indexed, and potential tetragonal cells were identified as candidates for the structure solution. rsc.org

Through Rietveld refinement, the best fit for the experimental diffraction data was achieved, confirming the crystal structure and yielding precise lattice parameters. rsc.org The refinement process involves fitting a calculated diffraction profile to the observed data, which allows for the extraction of detailed structural information. wikipedia.org For NaDFOB, the refinement indicated a tetragonal crystal system. The final lattice and fit parameters obtained from the Rietveld refinement are summarized in the table below. rsc.org

Table 1: Lattice and Fit Parameters for NaDFOB from Rietveld Refinement rsc.org

| Parameter | Value |

|---|---|

| Compound | NaDFOB |

| Space Group | I41md |

| Formula Weight ( g/mol ) | 159.8 |

| Z (Formula units per cell) | 4 |

| a (Å) | 7.7316(1) |

| b (Å) | 8.5343(1) |

| α, β, γ (°) | 90 |

| Volume (V) (ų) | 510.16(1) |

| Rwp (%) | 8.21 |

| Rp (%) | 6.53 |

The crystallographic analysis identified several potential tetragonal space groups, including I41md, I42d, and I222. rsc.org Following Rietveld refinement, the I41md space group provided the best fit to the experimental data, with a weighted profile factor (rwp) of 8.2%, superior to the fits for I42d (16.7%) and I222 (13.8%). rsc.org

The refinement process also derives the specific atomic coordinates (x, y, z) for each atom within the unit cell, defining their precise positions in the crystal lattice. These parameters are crucial for constructing a complete model of the NaDFOB crystal structure. rsc.org

Table 2: Atomic Parameters for NaDFOB rsc.org

| Atom | Wyckoff Site | x | y | z |

|---|---|---|---|---|

| Na | 4a | 0 | 0 | 0 |

| B | 4a | 0.9989 | 0 | 0.4996 |

| F | 8b | 0.0881 | 0.1345 | 0.5054 |

| C | 8b | 0.8908 | 0 | 0.9376 |

| O1 | 8b | 0.8409 | 0 | 0.8007 |

| O2 | 8b | 0.7942 | 0 | 0.0638 |

Spectroscopic Investigations of Molecular and Electronic Structure

Spectroscopic techniques are employed to probe the vibrational modes of functional groups and the local electronic environment of specific nuclei, providing deeper insight into the molecular structure of NaDFOB.

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within the difluoro(oxalato)borate (DFOB⁻) anion by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. researchgate.net The analysis confirms the formation of the DFOB⁻ anion and provides details on its bonding characteristics. researchgate.net Key absorption bands observed in the FTIR spectrum of NaDFOB are detailed below.

Table 3: Characteristic FTIR Absorption Bands for NaDFOB researchgate.net

| Wavenumber (cm⁻¹) | Assigned Vibration |

|---|---|

| 1373.32 | B-O characteristic stretching |

| 1122.57 | O-B-O stretching |

| 1087.85 | F-B-F stretching |

The band at 1373.32 cm⁻¹ is characteristic of the B-O stretching vibration. researchgate.net Additionally, broad bands at 1122.57 cm⁻¹ and 1087.85 cm⁻¹ are assigned to relatively uncoupled O-B-O and F-B-F stretching vibrations, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local atomic environment within a molecule. For NaDFOB, ¹¹B NMR is particularly informative.

¹¹B NMR spectroscopy provides direct evidence for the coordination environment of the boron atom in the DFOB⁻ anion. rsc.orgnih.gov The boron-11 (B1246496) nucleus is NMR active and its chemical shift is sensitive to its local electronic structure. magritek.com In NaDFOB, the boron atom is tetrahedrally coordinated, bonded to two fluorine atoms and two oxygen atoms of the oxalate (B1200264) group. rsc.org

The ¹¹B NMR spectrum of the DFOB⁻ anion shows a characteristic signal around 3.0 ppm. nih.gov This chemical shift is consistent with a tetracoordinate boron environment. This technique is also sensitive enough to detect trace impurities; for example, ¹¹B NMR spectra of NaDFOB samples have shown the presence of small amounts of sodium tetrafluoroborate (B81430) (NaBF₄), which appears as a distinct peak at approximately -1.3 ppm. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR for Fluorine Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For NaDFOB, ¹⁹F NMR is particularly informative for characterizing the fluorine atoms within the difluorooxalate borate (B1201080) anion.

In a typical ¹⁹F NMR spectrum of NaDFOB, the fluorine atoms give rise to distinct signals. The chemical shift of these signals provides information about the electronic environment of the fluorine nuclei. Research has shown that in a solution of NaDFOB, two signals can be observed for the fluorine atoms of the difluoro(oxalato)borate anion. d-nb.info For instance, in one study, these signals appeared at 155.37 ppm and 156.87 ppm. d-nb.info The presence of two signals suggests a specific and stable coordination environment for the fluorine atoms around the central boron atom.

It is important to note that the chemical environment, and thus the observed chemical shifts, can be influenced by factors such as the solvent used and the presence of other species in the electrolyte solution. nih.gov For example, the presence of transition metal ions can cause significant broadening of the NMR signals. nih.gov Furthermore, disproportionation reactions, where the [DFOB]⁻ anion can convert into [BF₄]⁻ and bis(oxalato)borate [BOB]⁻, can be monitored by ¹⁹F NMR. windows.net The appearance of a new peak corresponding to the [BF₄]⁻ anion would indicate that such a reaction is occurring. windows.net

Table 1: Representative ¹⁹F NMR Chemical Shifts for NaDFOB

| Signal | Chemical Shift (ppm) | Multiplicity |

| Fluorine in [DFOB]⁻ | 155.37 | Singlet |

| Fluorine in [DFOB]⁻ | 156.87 | Singlet |

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR for Oxalate Moiety Characterization

To investigate the oxalate portion of the NaDFOB molecule, ¹³C NMR spectroscopy is employed. The carbon atoms within the oxalate ligand have a characteristic chemical shift that confirms their presence and provides insight into their bonding environment.

The ¹³C NMR spectrum of the difluoro(oxalate)borate anion is expected to show a resonance corresponding to the carboxyl groups of the oxalate moiety. The chemical shift of this signal is indicative of the carbon atoms being part of a carboxylate group coordinated to the boron center. Studies have utilized ¹³C NMR to confirm the symmetric structure of the related bis(oxalate)borate (BOB) anion, and similar principles apply to the characterization of the oxalate ligand in NaDFOB. researchgate.net The analysis of the ¹³C NMR spectrum helps to confirm the integrity of the oxalate moiety within the complex anion after synthesis and purification.

Table 2: Expected ¹³C NMR Chemical Shift Range for Oxalate Moiety in NaDFOB

| Functional Group | Expected Chemical Shift Range (ppm) |

| Carboxyl Carbon (C=O) in Oxalate | ~160-170 |

Note: The exact chemical shift can be influenced by the solvent and the coordination to the boron atom.

Elemental Compositional Analysis

To verify the purity and stoichiometry of synthesized NaDFOB, quantitative elemental analysis is essential. Specific techniques are employed to accurately determine the concentration of key elements such as fluorine and boron.

Ion Chromatography for Fluorine Content

Ion chromatography (IC) is a highly accurate and reliable method for determining the concentration of ionic species, making it well-suited for quantifying the fluoride (B91410) content in NaDFOB. thermofisher.com This technique is particularly useful for ensuring the correct stoichiometry of fluorine in the final product.

The process typically involves the combustion of the NaDFOB sample to liberate the fluorine as fluoride ions, which are then captured in an absorption solution. innovatechlabs.comnih.gov This solution is subsequently injected into the ion chromatograph, where the fluoride ions are separated from other anions and detected. innovatechlabs.comnih.govlcms.cz The concentration is then determined by comparing the signal to that of known standards. thermofisher.comlcms.cz The accuracy of this method is critical, as the fluorine content directly impacts the electrochemical properties of NaDFOB when used in applications such as sodium-ion batteries. researchgate.netresearchgate.net Advances in IC technology, including the development of highly selective anion-exchange columns, have further improved the precision of fluoride analysis. thermofisher.com

Inductively Coupled Plasma (ICP) Analysis for Boron Content

Inductively Coupled Plasma (ICP) analysis, often coupled with atomic emission spectrometry (ICP-AES) or mass spectrometry (ICP-MS), is a powerful technique for determining the elemental composition of a sample, including the boron content in NaDFOB. researchgate.netcsic.es

For ICP analysis, the NaDFOB sample is typically digested and introduced into a high-temperature plasma, which excites the atoms of the elements present. csic.es As the excited atoms relax, they emit light at characteristic wavelengths (in ICP-AES) or are separated based on their mass-to-charge ratio (in ICP-MS). csic.esuvm.edunih.gov The intensity of the emitted light or the detector signal is proportional to the concentration of the element in the sample. This method allows for the precise quantification of boron, ensuring that the synthesized compound has the correct boron-to-oxalate and boron-to-fluorine ratio. The optimization of instrument parameters and the selection of appropriate spectral lines are crucial for achieving accurate and reproducible results. researchgate.net

Theoretical and Computational Chemistry Studies of Nadfob Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of NaDFOB, DFT is employed to calculate structural, energetic, and electrochemical properties, providing a foundational understanding of the salt's behavior.

DFT calculations are crucial for determining the stable geometric configuration of the difluorooxalate borate (B1201080) ([DFOB]⁻) anion and its interaction with the sodium (Na⁺) cation. Geometry optimization procedures are used to find the lowest energy structure of these molecular subunits.

Table 1: Parameters for DFT Geometry Optimization of NaDFOB The following table is interactive. You can sort and filter the data.

| Parameter | Value | Unit |

|---|---|---|

| Software Package | CASTEP | - |

| Pseudopotential Scheme | Kerker (norm-conserving) | - |

| Energy Cut-off | 420 | eV |

| Energy Convergence Criterion | 0.00002 | eV/atom |

| Max. Displacement | 0.001 | Å |

| Max. Residual Force | 0.05 | eV/Å |

Data sourced from Chen et al. rsc.org

A key application of DFT in battery research is the prediction of the electrochemical stability window of electrolyte components. mdpi.com This window defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the anion and solvent molecules. These energies correlate with the oxidation and reduction potentials, respectively, thereby providing a theoretical estimate of the electrolyte's stability limits.

For NaDFOB-based electrolytes, computational studies complement experimental findings from techniques like cyclic voltammetry. rsc.org Experimental results have shown that NaDFOB possesses a wide electrochemical stability window, exceeding 5.5 V vs. Na/Na⁺ in certain carbonate solvent mixtures. researchgate.net For example, in an electrolyte composed of 1.0 M NaDFOB in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), the oxidative stability limit was determined to be approximately 5.79 V. researchgate.net DFT calculations help to rationalize these high stability values by analyzing the electronic structure of the [DFOB]⁻ anion and its resistance to electron removal (oxidation). nih.govmdpi.com

Table 2: Experimentally Determined Oxidative Stability Limits of 1.0 M NaDFOB in Various Solvents The following table is interactive. You can sort and filter the data.

| Solvent System | Oxidative Stability Limit (vs. Na/Na⁺) |

|---|---|

| Propylene (B89431) Carbonate (PC) | 5.51 V |

| Ethylene Carbonate : Diethyl Carbonate (EC:DEC) | 5.76 V |

| Ethylene Carbonate : Dimethyl Carbonate (EC:DMC) | 5.79 V |

Data sourced from Chen et al. researchgate.net

The performance of an electrolyte is heavily influenced by the way cations (Na⁺) and anions ([DFOB]⁻) interact with each other and with the surrounding solvent molecules. DFT calculations are used to investigate these interactions by modeling small clusters of ions and solvent molecules. rsc.org By calculating the binding energies and analyzing the geometric and electronic structures of these clusters, researchers can determine the preferred coordination number of Na⁺ and the specific atoms on the [DFOB]⁻ anion and solvent molecules that participate in the solvation shell.

Studies on similar sodium-ion battery electrolytes have used DFT to reveal the critical role of the anion in the Na⁺ solvation sheath. nih.govresearchgate.net These calculations can quantify the strength of Na⁺-[DFOB]⁻ ion pairing versus Na⁺-solvent coordination. This analysis helps explain how the anion competes with solvent molecules to be in the first solvation shell of the sodium cation, which has direct implications for ion transport and the formation of the solid electrolyte interphase (SEI). nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of the electrolyte at the atomic scale, offering insights into structural and transport properties. nih.gov

MD simulations are extensively used to model the bulk properties of NaDFOB electrolytes, providing detailed information on the solvation structure and the dynamics of ion transport. nih.gov A primary tool for analyzing the solvation structure is the radial distribution function (g(r)), which describes the probability of finding one particle at a certain distance from another. researchgate.netresearchgate.net From the g(r) between Na⁺ and the atoms of the [DFOB]⁻ anion or solvent molecules, the coordination number can be calculated, revealing the average composition and structure of the Na⁺ solvation shell. researchgate.net

These simulations can also track the trajectories of individual ions over time, from which important transport properties like the diffusion coefficient can be calculated. dntb.gov.uamdpi.com By analyzing these trajectories, researchers can elucidate the mechanisms of ion transport, such as whether ions move individually or as pairs/clusters, and how the motion is coupled to the dynamics of the surrounding solvent molecules. mdpi.com

The interactions between all components in the electrolyte—ions with other ions and ions with solvent molecules—are fundamental to its bulk properties, such as viscosity and ionic conductivity. MD simulations, which explicitly model these interactions through the use of force fields, are perfectly suited to study these phenomena. nih.govscienceopen.com

Simulations can reveal the extent of ion pairing and the formation of larger aggregates in different electrolyte concentrations and compositions. nih.govchemrxiv.org The balance between ion-ion and ion-solvent interactions dictates the number of free charge carriers available for conduction. soton.ac.uk By systematically varying parameters in the simulation, such as the salt concentration or solvent type, MD can predict how these changes will affect the electrolyte's structural organization and transport properties. arxiv.org This predictive capability is invaluable for screening and designing new electrolyte formulations with optimized performance characteristics.

Computational Approaches for Interfacial Phenomena

Theoretical and computational chemistry studies have become indispensable tools for understanding the complex interfacial phenomena occurring within sodium-ion batteries (SIBs). These methods provide molecular-level insights into the formation and evolution of the Solid Electrolyte Interphase (SEI) and the Cathode Electrolyte Interphase (CEI), which are critical for battery performance, stability, and safety. In systems utilizing sodium difluorooxalate borate (NaDFOB), computational approaches are crucial for elucidating the unique mechanisms by which this salt contributes to stable electrode-electrolyte interfaces.

First-principles computations, particularly those based on Density Functional Theory (DFT), are widely used to evaluate fundamental properties such as electrochemical stability, ion diffusion pathways, and phase stability of electrode and electrolyte materials. umd.edu For complex processes like SEI and CEI formation, which involve electrolyte decomposition and polymerization, methods like Quantum Mechanics (QM) calculations and Molecular Dynamics (MD) simulations are employed to model the reaction pathways and the resulting interfacial structures. rsc.orgnih.govlbl.gov These computational studies offer a deep understanding that complements experimental findings and accelerates the design of improved battery materials. umd.edu

Simulation of Solid Electrolyte Interphase (SEI) Formation Mechanisms

The formation of a stable SEI on the anode surface is paramount for preventing continuous electrolyte decomposition and suppressing the growth of sodium dendrites, a major safety concern in sodium-metal and sodium-ion batteries. researchgate.netresearchgate.net Computational studies have shown that NaDFOB plays a significant role in creating a robust and effective SEI, primarily through the electrochemical reduction of the difluorooxalate borate (DFOB⁻) anion. researchgate.netuow.edu.au

Theoretical investigations, often combined with experimental analysis, reveal that the DFOB⁻ anion is preferentially reduced at the anode interface. researchgate.netuow.edu.au This reduction process leads to the formation of a dense and stable SEI layer rich in inorganic species, including borates and fluorides. researchgate.net This inorganic-rich composition is considered highly effective at blocking electron tunneling while allowing efficient Na⁺ transport, thus preventing further electrolyte degradation and inhibiting dendrite formation. researchgate.netuni-freiburg.de

Molecular dynamics simulations and DFT calculations are instrumental in mapping the decomposition pathways of the DFOB⁻ anion. These simulations can predict the primary reduction products that constitute the SEI. The controlled decomposition of NaDFOB helps to form a more uniform and mechanically stable SEI compared to those formed from conventional salts like sodium hexafluorophosphate (B91526) (NaPF₆). nih.gov

Table 1: Key Findings from Computational Studies on NaDFOB SEI Formation

| Computational Method | Key Finding | Reference |

|---|---|---|

| Theoretical & Experimental | DFOB⁻ anion undergoes preferential reduction. | researchgate.netuow.edu.au |

| Theoretical & Experimental | Forms a robust, dense SEI rich in inorganic borate and fluoride (B91410) species. | researchgate.netuni-freiburg.de |

| Theoretical & Experimental | The resulting SEI effectively suppresses sodium dendrite growth. | researchgate.net |

Studies on Cathode Electrolyte Interphase (CEI) Evolution

Similar to the SEI on the anode, the formation of a stable CEI on the cathode surface is crucial for preventing electrolyte oxidation, minimizing the dissolution of transition metals from the cathode material, and ensuring long-term cycling stability. rsc.orgresearchgate.net Computational studies have provided significant insights into how NaDFOB contributes to the formation of a favorable CEI.

Quantum chemistry calculations have been employed to investigate the mechanisms behind CEI formation in NaDFOB-based electrolytes. rsc.org One prominent finding from these simulations is the potential for the polymerization of NaDFOB at the cathode surface. rsc.org This process is believed to create a thin, conformal, and protective CEI film that effectively shields the cathode material from direct contact with the electrolyte, thereby reducing side reactions. rsc.org

Furthermore, computational models indicate that the DFOB⁻ anion can participate in the passivation of the cathode interface through preferential oxidation. researchgate.netuow.edu.au This controlled oxidation helps to form a stable interphase layer that inhibits the decomposition of solvent molecules at high voltages and reduces the dissolution of transition metal ions, a common issue that leads to capacity fading. researchgate.netuow.edu.auuni-freiburg.de The ability of NaDFOB to form stable CEI layers has been shown to enhance the performance of various cathode materials, including iron fluoride and polyanionic compounds. rsc.orguni-freiburg.de

Table 2: Summary of Computational Approaches and Findings for NaDFOB CEI Evolution

| Computational Method | Key Finding | Reference |

|---|---|---|

| Quantum Chemistry Calculations | Suggests polymerization of NaDFOB is a likely mechanism for CEI formation. | rsc.org |

| Quantum Mechanics (Psi4 package) | Used to compute geometries and energies to propose CEI formation mechanisms. | rsc.org |

| Theoretical & Experimental | DFOB⁻ anion undergoes preferential oxidation to form the CEI. | researchgate.netuow.edu.au |

Electrochemical Mechanisms and Interfacial Engineering with Nadfob

Anion-Derived Interphases and SEI/CEI Formation Dynamics

The unique chemical structure of the difluorooxalate borate (B1201080) (DFOB⁻) anion allows it to play a proactive role in the formation of robust interfacial layers on both the anode and cathode. researchgate.net This is a dynamic process that evolves throughout the charging and discharging cycles of the battery. polyu.edu.hk

The DFOB⁻ anion exhibits preferential reduction and oxidation behavior compared to common carbonate solvents used in electrolytes. researchgate.netoaes.cc This means that the anion decomposes on the electrode surfaces before the solvent, a critical characteristic for forming a stable interphase. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) energy level of the DFOB⁻ anion is lower than that of conventional salts like sodium tetrafluoroborate (B81430) (NaBF₄), making it more susceptible to reduction on the sodium metal or hard carbon anode surface. polyu.edu.hk This preferential reduction leads to the formation of a protective SEI layer. researchgate.netresearchgate.net

Similarly, at the cathode, the DFOB⁻ anion can be preferentially oxidized, contributing to the formation of a stable CEI. researchgate.netoaes.cc This process is crucial for protecting the cathode material from degradation, especially at high voltages. researchgate.net The ability of NaDFOB to participate in the passivation of both electrode-electrolyte interfaces is a key factor in its effectiveness. researchgate.net

The decomposition products of the DFOB⁻ anion are key to the composition of the SEI and CEI. Research indicates that the interphases formed in the presence of NaDFOB are rich in inorganic species, particularly borates and fluorides. researchgate.netresearchgate.net

Upon reduction at the anode, the DFOB⁻ anion decomposes to form a robust SEI layer composed of sodium fluoride (B91410) (NaF) and borate species. researchgate.net In-situ Fourier-transform infrared spectroscopy (FTIR) has confirmed the presence of inorganic NaF and organic borate species in the SEI. Studies have shown that the SEI gradually evolves with cycling, becoming progressively richer in borate and fluoride components. researchgate.net This borate- and fluoride-rich SEI is credited with effectively suppressing the growth of sodium dendrites, a major cause of battery failure. researchgate.net

At the cathode, the oxidation of the DFOB⁻ anion contributes to a CEI that also contains borate and fluoride compounds. oaes.cc This protective layer is instrumental in preventing the dissolution of transition metal ions from the cathode material into the electrolyte, a common degradation mechanism. researchgate.netrsc.org The formation of a dense composite film containing NaF and sodium borates (such as Na₂B₄O₇) on the electrode surface is a synergistic effect of the oxalate (B1200264) and fluorine components of the anion. mdpi.com

Table 1: Key Components of NaDFOB-Derived Interfacial Layers

| Interfacial Layer | Key Chemical Components | Primary Function |

| SEI (Anode) | Sodium Fluoride (NaF), Borate Species | Suppresses dendrite growth, prevents electrolyte decomposition |

| CEI (Cathode) | Boron-Oxygen (B-O) and Boron-Fluorine (B-F) containing species | Prevents transition metal dissolution, inhibits electrolyte oxidation |

The borate- and fluoride-rich interphases formed from NaDFOB are believed to facilitate efficient Na⁺ transport. A well-formed, stable SEI can reduce the charge transfer resistance, which is the resistance encountered by ions as they move across the interface. mdpi.com While an overly thick SEI can impede ion kinetics, the inorganic-rich layers derived from NaDFOB are thought to be relatively thin yet robust, allowing for efficient Na⁺ diffusion. mdpi.comresearchgate.net The improved ionic conductivity of these layers helps to maintain good rate capability, meaning the battery can be charged and discharged at high currents without significant performance loss. nih.gov

The migration of Na⁺ through the interfacial layer is influenced by the desolvation process, the properties of the reaction products within the layer, and the layer's crystallinity and composition. frontiersin.orgfrontiersin.org The specific nature of the NaDFOB-derived interphase appears to create a favorable environment for these kinetic processes.

A primary function of the SEI and CEI is to act as a physical and electronic barrier between the highly reactive electrode surfaces and the electrolyte. frontiersin.org By forming a stable passivation layer through its preferential decomposition, NaDFOB effectively suppresses the continuous decomposition of the bulk electrolyte, particularly the organic solvents. researchgate.netresearchgate.netresearchgate.net

Corrosion Mitigation Strategies

The current collectors, typically aluminum foil for the cathode and copper foil for the anode, are essential components of a battery but can be susceptible to corrosion, especially at high operating voltages.

Aluminum current collectors are prone to oxidative corrosion at high potentials, particularly in the presence of certain electrolyte salts like sodium bis(fluorosulfonyl)imide (NaFSI). acs.orgnih.gov NaDFOB has been shown to be an effective additive for mitigating this corrosion. acs.orgnih.gov

The mechanism involves the formation of a passivating layer on the aluminum surface. When used in conjunction with NaFSI, NaDFOB contributes to the formation of insoluble deposits containing aluminum fluoride (AlF₃) and polymers containing boron-fluoride (B-F) bonds. acs.orgnih.gov This passivation layer effectively protects the aluminum from further oxidative dissolution. acs.orgnih.gov The formation of AlF₃ can also occur through the reaction of the native aluminum oxide (Al₂O₃) layer with hydrogen fluoride (HF), which can be a byproduct of the decomposition of fluorine-containing salts. rsc.org This protective layer has been shown to be stable up to high voltages (e.g., 5 V vs. Na⁺/Na). rsc.org The use of NaDFOB in a dual-salt electrolyte system with NaFSI has demonstrated significantly improved capacity retention and coulombic efficiency in sodium-ion cells. acs.orgnih.gov

Formation of Insoluble Deposits (e.g., AlF3, B-F containing polymers) for Protection

A key function of NaDFOB in an electrolyte system is its decomposition to form stable, insoluble deposits on electrode and current collector surfaces. The difluoro(oxalate)borate (DFOB⁻) anion preferentially decomposes over common carbonate solvents, a critical attribute for forming a robust solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). researchgate.net

This decomposition process leads to the formation of a protective layer rich in boron and fluorine. Quantum mechanics calculations and experimental observations have identified that the reduction of the DFOB⁻ anion can lead to oligomerization or polymerization, creating B-F and B-O containing polymeric species on the electrode surface. rsc.org These inorganic, borate-rich layers are robust and effectively suppress the continued decomposition of organic solvents. researchgate.netuni-freiburg.de

Furthermore, in systems utilizing aluminum current collectors, NaDFOB plays a crucial role in preventing corrosion at high potentials. Its decomposition products react with the aluminum surface to form an insoluble and passive layer of aluminum trifluoride (AlF₃). nih.govaimspress.com The combination of AlF₃ and B-F containing polymers creates a highly effective protective barrier. nih.gov This passivation layer is critical for inhibiting the oxidative dissolution of the aluminum current collector, a common failure mechanism in sodium-ion batteries employing certain salts like sodium bis(fluorosulfonyl)imide (NaFSI). nih.govazom.com

Interplay with Electrode Materials

Inhibition of Transition Metal Ion Dissolution from Cathodes

A significant degradation pathway for many sodium-ion battery cathodes, particularly layered transition metal oxides, is the dissolution of transition metal (TM) ions (e.g., manganese, nickel) into the electrolyte during cycling. rsc.org These dissolved ions can migrate to and deposit on the anode, poisoning its surface and leading to continuous capacity fade. researchgate.netuni-freiburg.de

NaDFOB effectively mitigates this issue by forming a stable and thin cathode-electrolyte interphase (CEI) on the cathode surface. rsc.orgrsc.org This protective film acts as a physical barrier, inhibiting direct contact between the electrolyte and the active cathode material. rsc.org By preventing the erosion of the cathode surface and suppressing the dissolution of transition metal ions, NaDFOB preserves the structural integrity of the cathode, leading to significantly improved long-term cycling performance. rsc.orgfrontiersin.org This mechanism is inspired by similar positive effects observed with its lithium analogue, LiDFOB, in lithium-ion batteries. researchgate.netuni-freiburg.de

Synergistic Effects with Other Electrolyte Components on Electrode Performance

NaDFOB often exhibits enhanced performance when used in combination with other electrolyte salts or additives, creating a synergistic effect that surpasses the benefits of any single component. researchgate.netresearchgate.net

One prominent example is its use in a dual-salt system with Sodium bis(fluorosulfonyl)imide (NaFSI) . While NaFSI offers excellent physicochemical properties, it can cause severe corrosion of aluminum current collectors. nih.gov The addition of NaDFOB counters this by forming the aforementioned protective AlF₃ layer. nih.govazom.com This combination results in an electrolyte with a wide electrochemical stability window (~5 V vs Na⁺/Na), reduced aluminum dissolution, and the formation of a thin, uniform, inorganic-rich CEI that limits electrolyte breakdown. azom.com

Another effective combination is the use of NaDFOB as an additive with Fluoroethylene Carbonate (FEC) in a baseline electrolyte like 1 M NaPF₆ in ethylene (B1197577) carbonate/propylene (B89431) carbonate. Adding just 1-2 wt.% of NaDFOB can dramatically improve the stability of sodium metal batteries. researchgate.net This combination led to stable cell cycling for up to 600 cycles with approximately 96% capacity retention, a vast improvement over the baseline electrolyte which failed after fewer than 75 cycles. researchgate.net

Furthermore, NaDFOB has been used as a dual additive with Tris(trimethylsilyl)borate (TMSB) in an ultralow-concentration (0.3 M NaPF₆) electrolyte. This approach is designed to reduce cell cost, but such electrolytes typically form defective, organic-dominated interfaces. nih.gov The dual-additive system of NaDFOB and TMSB works synergistically to construct robust protective films on both the hard carbon anode and the NaNi₁/₃Fe₁/₃Mn₁/₃O₂ cathode, leading to a remarkable improvement in cycling stability. nih.gov

The table below summarizes the performance enhancements achieved through the synergistic effects of NaDFOB with other electrolyte components.

| Electrolyte System (Solvent: EC/PC) | Cathode | Anode | Key Performance Metric | Reference |

| 0.8 M NaFSI + 0.2 M NaDFOB | Na₃V₂(PO₄)₃ | Na Metal | 99.2% capacity retention after 200 cycles at 1C; >99.3% Coulombic efficiency. | nih.gov |

| 0.5 m NaFSI + 0.5 m NaDFOB | P2-AFMNO | --- | >90% capacity retention after 100 cycles at 0.5C. | azom.com |

| 1 M NaPF₆ + 1-2 wt.% NaDFOB | Na₃V₂(PO₄)₃ (NVP) | Na Metal | ~96% capacity retention after 600 cycles. | researchgate.net |

| 0.3 M NaPF₆ + 2.0 wt.% NaDFOB + 1.0 wt.% TMSB | NaNi₁/₃Fe₁/₃Mn₁/₃O₂ | Hard Carbon | 83% capacity retention after 200 cycles (vs. 17% for baseline). | nih.gov |

EC: Ethylene Carbonate, PC: Propylene Carbonate

Nadfob As a Multifunctional Electrolyte Component and Additive

Formulation in Organic Liquid Electrolytes

The performance of a sodium-ion battery is intrinsically linked to the composition of its electrolyte. NaDFOB offers unique advantages due to its chemical structure and reactivity, allowing for flexible and effective electrolyte formulations.

Compatibility with Diverse Solvent Systems (e.g., Carbonates, Ethers)

A key attribute of NaDFOB is its excellent compatibility with a wide range of organic solvents commonly used in sodium-ion batteries. This contrasts with the more solvent-dependent performance of conventional salts like sodium perchlorate (B79767) (NaClO₄) and sodium hexafluorophosphate (B91526) (NaPF₆). The primary solvents used for SIBs are broadly categorized as esters (carbonates) and ethers.

Carbonate Solvents : NaDFOB is readily soluble in carbonate-based solvents such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). It can achieve high solubility of over 1.0 M in carbonate mixtures, enabling ionic conductivities greater than 5 mS/cm in systems like EC/DMC, EC/DEC, and EC/PC. For instance, studies have demonstrated its effectiveness in ternary electrolyte systems of EC:DEC:DMC, where it outperformed both NaClO₄ and NaPF₆ in improving the cycling performance of iron(III) fluoride (B91410) cathodes.

Ether Solvents : NaDFOB also shows high compatibility with ether-based solvents like 1,2-dimethoxyethane (B42094) (DME). Ether-based electrolytes containing NaDFOB are noted for their exceptional electrochemical stability and their ability to form robust solid-electrolyte interphase (SEI) layers. This compatibility is crucial as ether solvents can help generate a thinner SEI on the anode with higher initial Coulombic efficiency compared to carbonate systems.

The broad compatibility of NaDFOB allows for the fine-tuning of electrolyte properties to match the requirements of various electrode materials, making it a highly versatile component for advanced SIBs.

Role as a Primary Electrolyte Salt versus a Functional Additive

NaDFOB's utility is twofold; it can be used as the main conducting salt in an electrolyte or as a minor but highly effective additive to an electrolyte containing another primary salt.

As a Primary Salt : Due to its impressive solubility in common organic solvents, NaDFOB can serve as the primary electrolyte salt. An electrolyte using 1.0 M NaDFOB in an EC/DMC solvent exhibits a wide electrochemical stability window, from 0 to 5.5V vs. Na⁺/Na, which is superior to that of NaClO₄. When used as the main salt, particularly in ether-based electrolytes, NaDFOB has been shown to enable ultrahigh cycling stability in pouch cells, with remarkable capacity retention even after hundreds of cycles.

Impact on Dendritic Growth Suppression in Sodium-Ion Batteries

A major obstacle to the commercialization of sodium-metal and high-performance sodium-ion batteries is the formation and growth of sodium dendrites. These needle-like structures can pierce the battery's separator, causing short circuits and safety hazards, while also consuming active sodium and reducing the battery's lifespan.

Mechanisms of Sodium Dendrite Inhibition through SEI Modification

NaDFOB is particularly effective at suppressing dendrite growth by fundamentally altering the solid electrolyte interphase (SEI)—a passivation layer that forms on the anode surface during the initial charging cycles. The mechanism relies on the preferential reduction of the difluoro(oxalato)borate (DFOB⁻) anion.

Theoretical and experimental studies show that the DFOB⁻ anion decomposes on the sodium anode surface to form a dense, uniform, and mechanically robust SEI. This NaDFOB-derived SEI is rich in inorganic compounds such as sodium fluoride (NaF) and boron-containing species (e.g., sodium borates, B-O, and B-F groups). These inorganic components are critical for providing a stable interface that effectively blocks further electrolyte decomposition and ensures smooth, uniform deposition of sodium ions, thereby physically inhibiting the nucleation and growth of dendrites.

Correlation with Enhanced Cycling Stability and Coulombic Efficiency in Full Cells

The effective suppression of dendrites through the NaDFOB-modified SEI directly translates to significant improvements in key battery performance metrics. By preventing dendrite formation, NaDFOB enhances the structural integrity of the anode and minimizes the continuous consumption of electrolyte and active sodium.

This leads to:

Enhanced Cycling Stability : Batteries using NaDFOB as an additive or primary salt demonstrate substantially longer cycle lives. For example, a sodium-metal battery with a NaDFOB additive achieved stable cycling for up to 600 cycles with approximately 96% capacity retention, a dramatic improvement over the baseline electrolyte which failed after fewer than 75 cycles. In another study, a full cell with a NaDFOB additive retained 82.1% of its capacity and demonstrated a stable Coulombic efficiency of over 99.9% after 500 cycles.

Improved Coulombic Efficiency (CE) : The CE, a measure of charge efficiency, is significantly improved by the stable and protective SEI formed by NaDFOB. A high and stable CE indicates that fewer side reactions are occurring and that the sodium plating and stripping process is highly reversible. Full cells utilizing NaDFOB-based ether electrolytes have shown an impressive average CE of 99.9% over 500 cycles.

The table below summarizes research findings on the impact of NaDFOB on battery performance.

Applications in Advanced Electrolyte Systems

The unique properties of NaDFOB extend its application to more advanced and specialized electrolyte formulations designed to meet demanding performance targets. One notable area is in dual-salt electrolytes, where NaDFOB is combined with another sodium salt to leverage the synergistic effects of both. A study on dual-salt electrolytes combining sodium bis(fluorosulfonyl)imide (NaFSI) and NaDFOB in propylene carbonate showed a wide electrochemical stability window of about 5 V. This formulation proved suitable for high-voltage applications, improved anodic stability, and reduced the corrosion of the aluminum current collector.

Furthermore, NaDFOB-based ether electrolytes have demonstrated superior performance across a broad temperature range, from -40 to 60 °C, showcasing the versatility of this compound for batteries that need to operate in diverse environmental conditions.

Compound and Data Tables

Interactive Table: Performance of NaDFOB in Sodium-Ion Batteries

This table presents a summary of research findings on the electrochemical performance of sodium-ion batteries utilizing NaDFOB as either a primary salt or an additive.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| Sodium difluorooxalate borate (B1201080) | NaDFOB / C₂BF₂NaO₄ |

| Sodium perchlorate | NaClO₄ |

| Sodium hexafluorophosphate | NaPF₆ |

| Sodium bis(fluorosulfonyl)imide | NaFSI |

| Ethylene carbonate | EC |

| Propylene carbonate | PC |

| Dimethyl carbonate | DMC |

| Diethyl carbonate | DEC |

| 1,2-dimethoxyethane | DME |

| Iron(III) fluoride | FeF₃ |

| Sodium fluoride | NaF |

| Aluminum trichloride (B1173362) | AlCl₃ |

| Sodium tetrafluoroborate (B81430) | NaBF₄ |

Integration in Hybrid Dual-Salt Polymer Electrolytes

The development of solid-state or quasi-solid electrolytes is a critical step toward safer sodium metal batteries (NMBs). researchgate.net Hybrid dual-salt polymer electrolytes (DSPEs) represent a promising approach, and NaDFOB plays a crucial synergistic role in these formulations. researchgate.netmdpi.com In one notable study, a DSPE was created using sodium bis(trifluoromethylsulfonyl)imide (NaTFSI) and NaDFOB. researchgate.net The two salts work in concert: NaTFSI is known for enhancing ionic conductivity and thermal stability, while NaDFOB is added to broaden the electrochemical window and, critically, to inhibit the corrosion of the aluminum current collector that can be caused by NaTFSI. researchgate.netacs.org

Research into these DSPEs revealed that the molar ratio of the two salts is a key determinant of performance. researchgate.nethkust.edu.hk An optimized formulation containing a 20% molar ratio of NaDFOB to NaTFSI was found to deliver a high ionic conductivity of 0.31 mS cm⁻¹ at room temperature (23°C). researchgate.net This specific composition demonstrated a wide electrochemical window of 4.5 V and significantly improved capacity retention. hkust.edu.hk The improved performance is attributed to the decomposition of NaDFOB, which forms a stable, protective cathode-electrolyte interphase (CEI) containing NaₓBOᵧF₂ species. researchgate.nethkust.edu.hk This protective layer is crucial for maintaining the structural integrity of the electrode and electrolyte, leading to enhanced long-term performance and safety. mdpi.com

Table 1: Performance of Hybrid Dual-Salt Polymer Electrolytes (DSPE) with Varying NaDFOB Content Data derived from studies on NaTFSI/NaDFOB-based polymer electrolytes.

| Molar Ratio of NaDFOB to NaTFSI | Ionic Conductivity (at 23°C) | Electrochemical Window | Capacity Retention (after 100 cycles) |

|---|---|---|---|

| 0% (DSPE-0) | - | - | 54.7% |

| 20% (DSPE-20) | 0.31 mS cm⁻¹ | 4.5 V | 98.3% |

| 100% (DSPE-100) | - | - | 95.6% |

Exploration in High-Voltage Electrolyte Formulations

The quest for higher energy density in SIBs necessitates the use of high-voltage cathode materials, which in turn requires electrolytes that are stable at high potentials. azom.com NaDFOB has proven to be an effective salt and additive for these high-voltage systems. mdpi.comrsc.org Its inclusion in electrolyte formulations contributes to a wide electrochemical stability window, which can exceed 5 V. sigmaaldrich.comazom.com

In dual-salt liquid electrolyte systems, combining NaDFOB with sodium bis(fluorosulfonyl)imide (NaFSI) in carbonate solvents has yielded promising results for high-voltage applications. azom.com The addition of NaDFOB improves the anodic stability of the electrolyte and mitigates the oxidative dissolution of the aluminum current collector, a common failure mechanism at high potentials. acs.orgazom.com For instance, a dual-salt electrolyte of 0.8 M NaFSI and 0.2 M NaDFOB was shown to effectively inhibit Al corrosion. acs.org This protective effect is attributed to the formation of insoluble AlF₃ and boron-fluorine-containing polymers on the collector's surface. acs.org

The practical benefits are evident in cell performance. A system using a 0.5 m NaFSI + 0.5 m NaDFOB dual-salt electrolyte with a P2-AFMNO cathode cycled up to 4.3 V achieved an initial capacity of 95 mAh g⁻¹ and retained over 90% of this capacity after 100 cycles. azom.com Similarly, Na₃V₂(PO₄)₃ (NVP) cathodes cycled with a NaFSI-NaDFOB dual-salt electrolyte demonstrated a capacity retention of 99.2% after 200 cycles at a 1 C rate. acs.org These findings underscore NaDFOB's role in enabling stable, long-cycle life performance in high-voltage SIBs. acs.orgazom.com

Table 2: Performance Data of NaDFOB in High-Voltage Sodium-Ion Battery Formulations

| Electrolyte Composition | Cathode Material | Key Performance Metrics |

|---|---|---|

| 0.5 m NaFSI + 0.5 m NaDFOB in Propylene Carbonate | P2-AFMNO | Stability Window: ~5 V vs Na⁺/Na; Initial Capacity: 95 mAh g⁻¹ at 0.5 C; Capacity Retention: >90% after 100 cycles. azom.com |

| 0.8 M NaFSI + 0.2 M NaDFOB in EC/PC | Na₃V₂(PO₄)₃ (NVP) | Capacity Retention: 99.2% after 200 cycles at 1 C; Coulombic Efficiency: >99.3%. acs.org |

| 1.0 M NaDFOB in EC:DMC | Na₀.₄₄MnO₂ | Stability Window: 5.79 V. researchgate.net |

Advanced Research Directions and Future Prospects of Nadfob

Exploration of Novel Synthesis Routes for Enhanced Purity and Scalability

The development of efficient and scalable synthesis methods for Sodium difluorooxalate borate (B1201080) (NaDFOB) is critical for its widespread adoption in sodium-ion batteries. Current research focuses on overcoming the limitations of existing methods, which can involve undesirable by-products and safety concerns. rsc.org

One promising approach is a one-step reaction to create a hybrid sodium salt based on NaDFOB. rsc.org This method utilizes sodium tetrafluoroborate (B81430) (NaBF4) and anhydrous oxalic acid as primary raw materials in an organic solvent, with aluminum trichloride (B1173362) acting as a reaction aid. rsc.org This synthesis route has been shown to produce an electrolyte that, when used in a Na/NaNi0.3Fe0.4Mn0.3O2 battery, exhibits superior initial capacity and cycling stability compared to commercially available high-purity NaDFOB. rsc.org

Another innovative synthesis method avoids the use of the highly volatile, toxic, and corrosive hydrofluoric acid. google.com This process involves reacting an aqueous solution of boric acid with sodium hydrogen fluoride (B91410) and oxalic acid. google.com The resulting crude product is then purified in acetonitrile (B52724) to yield NaDFOB. google.com This "one-pot" method is simpler, produces fewer by-products, and offers a higher conversion rate and improved safety profile. google.com

Further research has explored a method involving boric acid, sodium carbonate, and oxalic acid in water under controlled temperature and pressure. Additionally, reacting sodium tetrafluoroborate with anhydrous oxalic acid in the presence of a catalyst like aluminum trichloride in acetonitrile is another route. smolecule.com A patented method describes dissolving boric acid in deionized water, followed by the addition of sodium fluoride, hydrogen fluoride, and oxalic acid, and subsequent purification. google.com These varied approaches highlight the active search for an optimal synthesis pathway that balances cost, purity, safety, and scalability.

In-depth Mechanistic Understanding of Complex Interfacial Reactions

A deep understanding of the solid electrolyte interphase (SEI) formed by NaDFOB is crucial for optimizing battery performance and lifespan. The SEI is a protective layer that forms on the anode during the initial charging cycles, preventing further electrolyte decomposition while allowing sodium ions to pass through. sigmaaldrich.com

Research indicates that the difluoro(oxalato)borate (DFOB) anion has a low lowest unoccupied molecular orbital (LUMO) energy level, causing it to be reduced before common organic solvents in the electrolyte. nih.govresearchgate.net This preferential reduction is key to forming a stable SEI. nih.gov In-situ nuclear magnetic resonance (NMR) has shown that this initial reduction of the DFOB anion suppresses the decomposition of carbonate solvents. nih.gov

The composition of the NaDFOB-derived SEI evolves with cycling. nih.govresearchgate.net Depth-profiling X-ray photoelectron spectroscopy (XPS) and solid-state NMR have revealed that the SEI gradually becomes enriched with inorganic species like borates and sodium fluoride. nih.govresearchgate.net This inorganic-rich inner layer is considered robust and is effective at preventing the growth of sodium dendrites, which can cause short circuits and battery failure. researchgate.net The outer layer of the SEI is typically richer in organic components. researchgate.net Studies have shown that the protective effect of the SEI can reach an optimum level after a certain number of cycles, for instance, tripling the lifespan of a sodium metal battery after 50 cycles. nih.gov This dynamic evolution of the SEI's chemistry and structure is a critical area of ongoing research. researchgate.net

Development of NaDFOB for Solid-State and Gel Electrolytes

The application of NaDFOB is expanding beyond traditional liquid electrolytes into solid-state and gel polymer electrolytes (GPEs) to enhance battery safety and stability. mdpi.com GPEs, which combine the properties of liquid and solid electrolytes, are particularly promising due to their reduced flammability and ability to suppress dendrite growth. mdpi.com

In one study, a hybrid dual-salt sodium polymer electrolyte was created by mixing NaDFOB with sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) and adding polyvinylidene fluoride (PVDF) powder. mdpi.comencyclopedia.pub This solid polymer electrolyte achieved a notable ionic conductivity of 3.1 × 10⁻⁴ S·cm⁻¹ at room temperature. mdpi.comencyclopedia.pub The synergistic effect of the two salts was highlighted, with NaTFSI enhancing ionic conductivity and thermal stability, while NaDFOB broadened the electrochemical window and prevented corrosion of the aluminum current collector. researchgate.net

Another approach involved the design of a thin gel polymer electrolyte composed of succinonitrile, poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGDMA), and NaDFOB. researchgate.net This GPE was developed for long-lifespan and high-voltage sodium metal batteries. researchgate.net The development of such electrolytes is crucial for the practical application of high-performance sodium batteries.

| Electrolyte Composition | Ionic Conductivity (S·cm⁻¹) | Temperature (°C) | Reference |

|---|---|---|---|

| NaDFOB/NaTFSI with PVDF | 3.1 × 10⁻⁴ | 23 | mdpi.comencyclopedia.pub |

| NaDFOB/Succinonitrile/PEGDMA | Data not available | Data not available | researchgate.net |

Tailoring Anionic Structures for Specific Electrochemical Demands and Beyond

Researchers are actively exploring modifications to the anionic structure of borate-based salts to fine-tune their properties for specific battery applications. The goal is to create new anions that inherit the beneficial characteristics of their parent compounds while offering improved performance.

The concept is inspired by analogous research in lithium-ion batteries, where lithium difluoro(oxalate)borate (LiDFOB) is seen as a hybrid of lithium bis(oxalato)borate (LiBOB) and lithium tetrafluoroborate (LiBF4). nih.gov LiDFOB exhibits advantageous properties from both, such as good solubility and the ability to form a stable SEI. nih.gov Similarly, by modifying the structure of the DFOB- anion for sodium-ion systems, it may be possible to enhance properties like ionic conductivity, thermal stability, and electrochemical stability.

The rich chemistry of borates, which can form various polyanionic groups like borophosphates and borosilicates, offers a wide playground for designing new cathode and electrolyte materials. nih.govmdpi.com The introduction of different functional groups to the borate core can alter the inductive effect on the transition metal in the cathode, potentially leading to higher operating voltages. nih.gov Furthermore, fluorinated boron-based anions are being investigated for their potential to create more stable SEI layers rich in lithium fluoride (in Li-ion systems), a concept that is transferable to sodium-ion systems for creating robust, NaF-rich interphases. mdpi.com This tailoring of anionic structures represents a sophisticated strategy for advancing battery technology beyond current limitations.

Integration with Emerging Electrode Materials in Prototype and Commercial Full-Cell Systems

The successful integration of NaDFOB-based electrolytes with new, high-performance electrode materials is essential for the development of commercially viable sodium-ion batteries. Research is moving towards testing NaDFOB in full-cell configurations that mimic real-world applications.

NaDFOB has shown excellent compatibility with a variety of electrode materials. sigmaaldrich.com It has been successfully used as a standalone electrolyte salt in Na/Na0.44MnO2 half-cells, demonstrating high reversible capacity and rate capability. researchgate.netrsc.org Its performance is often contrasted with other common sodium salts like sodium perchlorate (B79767) (NaClO4) and sodium hexafluorophosphate (B91526) (NaPF6), with NaDFOB showing superior compatibility across different solvents. researchgate.net

In full-cell studies, NaDFOB has been used as an additive to improve the performance of batteries with hard carbon anodes and cathodes like Na3V2(PO4)3 (NVP). researchgate.net For instance, adding just 1-2 wt% of NaDFOB to a baseline electrolyte significantly improved the cycling stability of a sodium metal battery with an NVP cathode, extending its life to 600 cycles with high capacity retention. researchgate.net In another example, NaDFOB was used in an electrolyte for a full cell with a hard carbon anode and a Prussian white cathode. researchgate.net

The development of prototype 18650 full cells using NaDFOB additives has also been reported, demonstrating enhanced cycling stability. researchgate.net These studies are critical for validating the practical benefits of NaDFOB and paving the way for its use in commercial sodium-ion battery systems.

| Cell Configuration | NaDFOB Role | Key Finding | Reference |

|---|---|---|---|

| Hard Carbon || NVP | Additive (2 wt%) | Optimal SIB cell performance. | researchgate.net |

| Sodium Metal || NVP | Additive (1-2 wt%) | Stable cycling for up to 600 cycles with ~96% capacity retention. | researchgate.net |

| Na/Na0.44MnO2 | Salt | Excellent reversible capacity and high rate capability. | researchgate.netrsc.org |

| Hard Carbon || Prussian White | Salt | Used in evaluation against other salts. | researchgate.net |

| Na/NaNi0.3Fe0.4Mn0.3O2 | Salt | Superior initial capacity and cycling stability. | rsc.org |

Q & A

Q. What are the established laboratory synthesis methods for sodium difluorooxalate borate, and how do they affect crystal purity and yield?

this compound is synthesized via hydrothermal and high-temperature molten solution methods. Hydrothermal synthesis involves controlled temperature (80–200°C) and pressure to crystallize borate salts, while high-temperature methods (>600°C) facilitate rapid ion recombination. Yield optimization requires precise stoichiometric ratios of sodium, boron, fluorine, and oxalate precursors, with purity assessed via X-ray diffraction (XRD) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Key techniques include:

- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with reference data .

- Raman Spectroscopy : Identifies vibrational modes of B-O, C-O, and F bonds to detect structural anomalies .

- Density Functional Theory (DFT) : Computationally models borate ion hydration and ion-pair associations to validate experimental findings .

Advanced Research Questions

Q. How does this compound enhance lithium-ion battery electrolytes, and what methodological approaches quantify its impact?

As a boron-based lithium salt additive, this compound improves ionic conductivity and stabilizes solid-electrolyte interphases (SEIs). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to measure:

- Ionic Conductivity : Via Arrhenius plots of electrolyte resistance at varying temperatures .

- SEI Stability : Through galvanostatic cycling to track capacity retention over 100+ cycles . Studies show synergistic effects when combined with LiPF₆, reducing dendrite growth and improving Coulombic efficiency by 15–20% .

Q. How can researchers reconcile contradictory data on this compound’s efficacy in different electrolyte formulations?

Discrepancies arise from variables like salt concentration (0.1–1.0 M), solvent composition (carbonate vs. ether-based), and testing protocols. Mitigation strategies include:

- Controlled Variable Studies : Isolate effects of individual components (e.g., LiPF₆ vs. LiFSI) .

- High-Throughput Screening : Test combinatorial electrolyte formulations to identify optimal ratios .

- Post-Mortem Analysis : Use scanning electron microscopy (SEM) to correlate electrochemical performance with SEI morphology .

Q. What atomic-level insights explain this compound’s ion-pairing behavior in aqueous solutions?

X-ray diffraction and empirical potential structure refinement (EPSR) reveal two dominant ion-pair configurations in sodium borate solutions:

Q. What computational methods are employed to predict this compound’s interactions in complex matrices?

DFT and molecular dynamics (MD) simulations model:

- Borate Hydration Shells : Quantify water molecule coordination (4–6 H₂O per borate ion) .

- Cross-Linking Effects : Predict borate-carbohydrate interactions via hydroxyl group complexation, relevant for biochemical studies .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s role in inhibiting lithium dendrites?

- In Situ Microscopy : Observe dendrite suppression in real-time using atomic force microscopy (AFM).

- Symmetric Li Cells : Test cycling stability at current densities >1 mA/cm² to simulate extreme conditions .

- Impedance Tracking : Monitor SEI evolution during initial cycles to identify critical failure points .

Q. What protocols ensure reproducibility in synthesizing this compound for catalytic applications?

- Precursor Purification : Use recrystallized NaBF₄ and oxalic acid to minimize impurities.

- Reaction Atmosphere : Conduct synthesis under argon to prevent oxidation .

- Post-Synthesis Annealing : Heat-treated samples at 200°C for 2 hours to enhance crystallinity .

Tables

Table 1: Electrolyte Performance Metrics with this compound

| Electrolyte Formulation | Ionic Conductivity (mS/cm) | Coulombic Efficiency (%) | Reference |

|---|---|---|---|

| LiPF₆ + 0.5M LiDFOB | 4.2 | 98.5 | |

| LiFSI + 0.3M LiDFOB | 3.8 | 97.1 | |

| LiTFSI + 0.7M LiBOB | 2.9 | 95.3 |

Table 2: Structural Parameters from XRD/EPSR Analysis

| Parameter | Contact Ion Pairs | Solvent-Separated Pairs |

|---|---|---|

| Na⁺-B Distance (Å) | 2.8 | 4.2 |

| Coordination Number (H₂O) | 4.1 | 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.